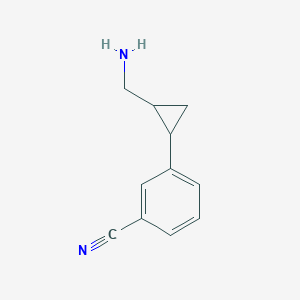

3-(2-(Aminomethyl)cyclopropyl)benzonitrile

Description

The pursuit of innovative therapeutic agents frequently involves the synthesis and evaluation of molecules that occupy novel regions of chemical space. The unique three-dimensional structure and electronic properties of 3-(2-(Aminomethyl)cyclopropyl)benzonitrile position it as a compelling candidate for investigation in various drug discovery programs.

The chemical structure of this compound is a composite of two well-established pharmacophores: the cyclopropylamine (B47189) and the benzonitrile (B105546) moieties. Each of these components has independently demonstrated significant utility in the design of bioactive molecules.

The cyclopropylamine moiety is a recognized "bioisostere" for larger, more flexible groups, offering a rigid scaffold that can help to lock a molecule into a specific conformation, thereby enhancing its binding affinity to a biological target. nih.gov This structural rigidity can also lead to improved metabolic stability and reduced off-target effects. nih.gov Cyclopropylamines are key components in a number of approved drugs and clinical candidates, where they often function as mechanism-based enzyme inhibitors. For instance, they are known to inhibit monoamine oxidases (MAOs) and histone demethylases like KDM1A (LSD1), enzymes implicated in neurological disorders and cancer, respectively. nih.govnih.gov

The benzonitrile group, an aromatic ring bearing a nitrile substituent, is another prevalent feature in medicinal chemistry. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups like a carbonyl or a halogen. nih.gov Its incorporation into a molecule can influence physicochemical properties such as lipophilicity and metabolic stability. mdpi.com Benzonitrile derivatives have been explored for a wide range of therapeutic applications, including as agents targeting the central nervous system and as components of anticancer drugs. nih.govmdpi.com

The rationale for investigating a novel structural motif like this compound lies in the potential for synergistic or additive effects arising from the combination of its constituent parts. The rigid cyclopropylamine core can orient the benzonitrile group in a specific vector in three-dimensional space, which could lead to precise and high-affinity interactions with a biological target.

The exploration of such novel combinations is driven by the need to overcome the limitations of existing therapeutic agents, such as lack of efficacy, adverse side effects, or the development of drug resistance. By venturing into uncharted chemical territories, researchers aim to identify new molecular frameworks that can address these unmet medical needs. The unique topology of this compound offers the potential for novel intellectual property and the development of first-in-class therapeutics.

The primary objective of research into this compound and its analogs is to elucidate their potential as therapeutic agents. This encompasses the synthesis of the molecule, the characterization of its chemical and physical properties, and the evaluation of its biological activity in relevant in vitro and in vivo models.

The scope of such research would typically involve:

Chemical Synthesis: Developing efficient and stereoselective synthetic routes to access the target compound and a library of related derivatives for structure-activity relationship (SAR) studies.

Structural Analysis: Confirming the structure and stereochemistry of the synthesized compounds using modern analytical techniques such as NMR and X-ray crystallography.

Biological Evaluation: Screening the compounds against a panel of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. This could include assays for enzyme inhibition, receptor binding, and cellular activity.

Pharmacokinetic Profiling: Assessing the drug-like properties of promising compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Due to the limited publicly available research data specifically on this compound, this article will focus on the established properties of its core chemical motifs to build a case for its research significance and potential applications.

Detailed Research Findings

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, a wealth of information on related cyclopropylamine and benzonitrile derivatives allows for an informed projection of its potential chemical and biological properties.

Physicochemical Properties of Related Compounds

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Data from analogous compounds can provide valuable insights.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Tranylcypromine (B92988) | C9H11N | 133.19 | 1.8 | 1 | 1 |

| Benzonitrile | C7H5N | 103.12 | 1.56 | 0 | 1 |

| 4-Aminomethylbenzonitrile | C8H8N2 | 132.16 | 0.8 | 1 | 2 |

This table presents data for compounds structurally related to this compound to provide a comparative context for its likely physicochemical properties.

Biological Activity of Structurally Related Compounds

The biological activity of compounds containing cyclopropylamine and benzonitrile moieties has been extensively studied, providing a strong basis for predicting the potential therapeutic applications of this compound.

Cyclopropylamines are well-documented as inhibitors of various enzymes, particularly those that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor.

| Compound Class | Target Enzyme | Inhibition Type | Therapeutic Area |

| Substituted Cyclopropylamines | KDM1A (LSD1) | Irreversible | Oncology, Virology |

| Tranylcypromine Analogs | Monoamine Oxidase A/B (MAO-A/B) | Irreversible | Neurology (Antidepressant) |

| N-substituted Cyclopropylamines | Cytochrome P450 | Mechanism-based | Drug Metabolism Studies |

This table summarizes the known enzyme inhibitory activities of various cyclopropylamine derivatives, suggesting potential targets for this compound. nih.govnih.gov

Benzonitrile-containing compounds have been investigated for a diverse range of pharmacological effects.

| Compound Class | Biological Effect | Potential Therapeutic Area |

| Alkyl para-cyanophenoxy alkanoates | Sedative effects on the CNS | Neurology |

| Diphenyl Acrylonitrile Derivatives | Promotion of hippocampal neurogenesis | Neurology (Antidepressant) |

| Biphenyl-1,2,3-triazol-benzonitrile Derivatives | PD-1/PD-L1 Inhibition | Oncology |

This table highlights the varied biological activities of benzonitrile derivatives, indicating the potential for this compound to exhibit a range of pharmacological effects. mdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-[2-(aminomethyl)cyclopropyl]benzonitrile |

InChI |

InChI=1S/C11H12N2/c12-6-8-2-1-3-9(4-8)11-5-10(11)7-13/h1-4,10-11H,5,7,13H2 |

InChI Key |

MLQXPZHKJQNZTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=CC=CC(=C2)C#N)CN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for the Compound

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For 3-(2-(aminomethyl)cyclopropyl)benzonitrile, several logical disconnections can be proposed to identify key precursors.

A primary disconnection strategy involves the C-C bond between the benzonitrile (B105546) group and the cyclopropane (B1198618) ring, or the C-C bond within the cyclopropylmethylamine moiety. A common approach is to disconnect the functional groups from the core cyclopropane ring. One effective retrosynthetic route is outlined below:

Target Molecule: this compound

Disconnection 1 (Functional Group Interconversion): The primary amine of the aminomethyl group can be derived from the reduction of a nitrile or an amide, or the opening of an azide. This leads to a precursor such as 3-(2-cyanocyclopropyl)benzonitrile or 3-(2-(carboxamido)cyclopropyl)benzonitrile.

Disconnection 2 (Cyclopropane Ring Formation): The three-membered ring is a key structural feature. It can be formed via a cyclopropanation reaction. This disconnection breaks the cyclopropane ring, leading to an alkene precursor, specifically an analog of 3-cinnamonitrile. This alkene would possess an electron-withdrawing group, making it a suitable Michael acceptor for ring formation.

Disconnection 3 (Alkene Formation): The α,β-unsaturated nitrile precursor can be synthesized from 3-cyanobenzaldehyde (B1676564) through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

This analysis points toward a synthetic strategy beginning with 3-cyanobenzaldehyde and building the molecule step-by-step.

Based on the retrosynthetic analysis, the primary building blocks for the synthesis are:

3-Cyanobenzaldehyde: This commercially available aromatic aldehyde serves as the foundational block, providing the benzonitrile moiety.

Phosphorus Ylides or Phosphonates: Reagents such as (cyanomethyl)triphenylphosphonium chloride (for a Wittig reaction) or diethyl cyanomethylphosphonate (for a Horner-Wadsworth-Emmons reaction) are required to introduce the α,β-unsaturated nitrile functionality.

Cyclopropanating Agents: The formation of the cyclopropane ring from the alkene precursor is a critical step. Common agents include:

Sulfur Ylides: Dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) is effective for the cyclopropanation of electron-deficient alkenes.

Simmons-Smith Reagents: Diiodomethane (B129776) and a zinc-copper couple (CH₂I₂/Zn-Cu) can be used for stereospecific cyclopropanation of the alkene. researchgate.net

Reducing Agents: For the final conversion of the cyclopropylnitrile to the cyclopropylmethylamine, a powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are suitable for this transformation.

The formation of the 2-substituted cyclopropane ring introduces a stereocenter, leading to the possibility of cis and trans diastereomers. The relative orientation of the benzonitrile and aminomethyl groups is critical. For many biologically active molecules, the trans isomer is preferred. chemrxiv.org

Achieving high diastereoselectivity is a central challenge. chemrxiv.org The choice of cyclopropanation method significantly influences the stereochemical outcome:

Michael Addition-Initiated Ring Closure: The reaction of a sulfur ylide with an α,β-unsaturated nitrile typically proceeds via a conjugate addition followed by an intramolecular Sₙ2 reaction. This pathway often results in the formation of the thermodynamically more stable trans isomer.

Simmons-Smith Reaction: This reaction is known for its stereospecificity. The cyclopropanation occurs on the same face of the double bond, meaning the stereochemistry of the alkene precursor is directly translated to the cyclopropane product. ucl.ac.uk Therefore, starting with the (E)-alkene will yield the trans-cyclopropane.

Controlling the geometry of the alkene precursor (e.g., ensuring formation of the E-isomer in the Horner-Wadsworth-Emmons reaction) is therefore crucial for controlling the final stereochemistry of the product.

Development of Novel Synthetic Pathways

The development of an efficient synthetic route for this compound involves exploring different reaction conditions to optimize both the yield and purity, particularly the diastereomeric ratio, of the final product.

A plausible synthetic pathway based on the retrosynthetic analysis would be a three-step process:

Alkene Synthesis: Reaction of 3-cyanobenzaldehyde with diethyl cyanomethylphosphonate in the presence of a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form 3-(2-cyanovinyl)benzonitrile.

Cyclopropanation: Treatment of the resulting alkene with dimethylsulfoxonium methylide, generated from trimethylsulfoxonium (B8643921) iodide and a strong base, to yield 3-(2-cyanocyclopropyl)benzonitrile.

Reduction: Reduction of the cyclopropylnitrile intermediate with LiAlH₄ in THF, followed by an aqueous workup, to afford the target compound, this compound.

The table below outlines potential conditions for the key cyclopropanation step, which is often the most complex and stereochemically defining stage of the synthesis.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Reagent | Corey-Chaykovsky (Me₃S(O)I / NaH) | Simmons-Smith (CH₂I₂ / Zn-Cu) | Rh₂(OAc)₄ / Ethyl Diazoacetate | Condition A is often preferred for Michael acceptors. Condition C would require an extra step to convert the ester to the aminomethyl group. |

| Solvent | DMSO / THF | Diethyl Ether | Dichloromethane (B109758) (DCM) | Solvent choice affects reagent solubility and reactivity. DMSO is common for ylide generation. |

| Temperature (°C) | 25 - 50 | 0 - 25 | 25 | Higher temperatures can accelerate the reaction but may lead to side products or decomposition. |

| Stereoselectivity | Moderate to High (favors trans) | High (dependent on alkene geometry) | Variable (depends on ligand) | The Simmons-Smith reaction provides excellent transfer of alkene stereochemistry. ucl.ac.uk |

To optimize the synthesis, each step must be carefully refined.

Alkene Formation: The Horner-Wadsworth-Emmons reaction generally provides higher yields of the desired (E)-alkene compared to the standard Wittig reaction, which can produce a mixture of (E) and (Z) isomers. Purifying the (E)-isomer at this stage is critical for ensuring high diastereoselectivity in subsequent steps.

Cyclopropanation: The purity of the reagents, particularly the diiodomethane for the Simmons-Smith reaction, is essential. Activation of the zinc is also key to achieving high yields. In the case of ylide-based cyclopropanations, slow addition of the alkene to the pre-formed ylide can minimize side reactions.

Reduction: The final reduction step can be challenging. The high reactivity of LiAlH₄ requires anhydrous conditions and careful temperature control to avoid over-reduction or other side reactions. Purification of the final amine product, which is basic, is typically achieved through column chromatography on silica (B1680970) gel treated with a small amount of a base like triethylamine (B128534) to prevent product streaking and improve recovery.

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of complex molecules like this compound is an important consideration for modern organic chemistry. thieme-connect.de The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Several aspects of the proposed synthesis can be modified to be more environmentally benign:

Alternative Solvents: Traditional organic solvents like THF and DCM are volatile and can be hazardous. Replacing them with greener alternatives is a key goal. For some cyclopropanation reactions, water has been shown to be a viable medium, which can also enhance reactivity and selectivity. rsc.org Ionic liquids are another alternative that can serve as both solvent and catalyst, and are often recyclable. thieme-connect.dersc.org

Catalytic Methods: Many cyclopropanation reactions rely on stoichiometric reagents, leading to significant waste (e.g., zinc salts in the Simmons-Smith reaction). The development of catalytic methods, for instance using rhodium or copper catalysts with diazo compounds, improves atom economy. rsc.org

Energy Efficiency: Mechanochemistry, which uses mechanical force (e.g., ball-milling) instead of bulk solvents and heating, is an emerging green technique. ucl.ac.uk A mechanochemical Simmons-Smith reaction has been developed that proceeds without a bulk solvent, significantly reducing waste and simplifying the procedure. ucl.ac.uk Similarly, microwave irradiation can often reduce reaction times from hours to minutes, lowering energy consumption. researchgate.netthieme-connect.de

Waste Reduction: The industrial production of benzonitrile itself is moving towards greener methods, such as the direct ammoxidation of toluene (B28343) over novel catalysts, which offers high selectivity and reduces byproducts. medcraveonline.com

The table below summarizes potential green improvements for the synthesis.

| Synthetic Step | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Cyclopropanation | Stoichiometric Simmons-Smith in ether | Mechanochemical Simmons-Smith (ball-milling) ucl.ac.uk | Solvent-free, reduced waste, operational simplicity. |

| Solvent Use | DCM, THF, Diethyl Ether | Water, rsc.org Ionic Liquids, rsc.org or solvent-free conditions | Reduced VOCs, improved safety, potential for recycling. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation researchgate.net or photocatalysis acs.org | Reduced reaction times, lower energy consumption. |

| Atom Economy | Use of ylides or stoichiometric zinc | Metal-catalyzed cyclopropanation (e.g., with diazo reagents) | Higher efficiency in incorporating reagent atoms into the final product. |

By thoughtfully applying these principles, the synthesis of this compound can be made more sustainable and efficient.

Solvent Selection and Minimization

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation. A key step in a potential synthetic route is the cyclopropanation of a substituted styrene (B11656) precursor, followed by functional group manipulations to introduce the aminomethyl and nitrile moieties.

In the cyclopropanation step, a variety of solvents can be employed, each with its own advantages and disadvantages. The selection often involves a screening process to identify the optimal medium. For instance, in related asymmetric cyclopropanation reactions, solvents such as dichloromethane (DCM), toluene, and diethyl ether have been utilized. The polarity and coordinating ability of the solvent can significantly impact the stereoselectivity and efficiency of the catalyst.

For the subsequent palladium-catalyzed cyanation step to introduce the benzonitrile group, the choice of solvent is equally crucial. A study on the mild palladium-catalyzed cyanation of (hetero)aryl halides found that a mixture of water and an organic solvent, such as tetrahydrofuran (THF), can be highly effective. organic-chemistry.org The use of aqueous media can offer advantages in terms of safety and environmental impact.

Minimization of solvent use is a key aspect of green chemistry and process optimization. This can be achieved through the use of highly concentrated reaction mixtures or by selecting solvents that are easily recovered and recycled. In some cases, solvent-free reaction conditions can be developed, particularly for solid-state reactions or those conducted at elevated temperatures where the reactants are molten.

Table 1: Effect of Solvent on a Representative Palladium-Catalyzed Cyanation Reaction

| Entry | Solvent System (v/v) | Temperature (°C) | Conversion (%) | Yield (%) |

| 1 | Toluene | 100 | 85 | 78 |

| 2 | Dioxane | 100 | 92 | 88 |

| 3 | DMF | 100 | 95 | 91 |

| 4 | THF/H₂O (5:1) | 40 | 98 | 95 organic-chemistry.org |

| 5 | Acetonitrile (B52724) | 80 | 88 | 82 |

Note: Data presented is representative of palladium-catalyzed cyanation reactions of aryl halides and may not be specific to the direct synthesis of this compound.

Catalyst Efficiency and Recyclability

The efficiency and recyclability of the catalysts used in the synthesis of this compound are paramount for developing a cost-effective and sustainable process. Two key catalytic steps are the cyclopropanation and the palladium-catalyzed cyanation.

For the asymmetric cyclopropanation, chiral dirhodium carboxylate catalysts are often employed to achieve high enantioselectivity. nih.gov The efficiency of these catalysts is typically high, with low catalyst loadings (e.g., 0.5-2 mol%) often being sufficient. However, rhodium is a precious and expensive metal, making catalyst recyclability a significant concern. Strategies to facilitate catalyst recovery include immobilization on solid supports or the use of catalyst-in-bag systems, where the catalyst is encapsulated in a semipermeable membrane. nih.gov

In the palladium-catalyzed cyanation step, various palladium sources and ligands can be utilized. The choice of ligand is critical for catalyst stability and activity. Buchwald's work on mild cyanation highlights the use of specialized biarylphosphine ligands that promote high catalytic turnover numbers. organic-chemistry.org Catalyst deactivation can be a challenge in cyanation reactions, but the use of appropriate ligands and reaction conditions can mitigate this issue.

Recycling of palladium catalysts is an active area of research. Methods for palladium recovery include precipitation, adsorption on solid supports, or the use of nanofiltration. The economic viability of a large-scale synthesis often hinges on the ability to efficiently recycle the palladium catalyst over multiple reaction cycles.

Table 2: Catalyst Performance in a Representative Asymmetric Cyclopropanation

| Entry | Catalyst | Catalyst Loading (mol%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

| 1 | Rh₂(S-PTTL)₄ | 1.0 | >99:1 | 98 |

| 2 | Cu(I)-Box | 2.0 | 95:5 | 92 |

| 3 | Co(II)-porphyrin | 5.0 | 90:10 | 85 |

Note: Data is illustrative of asymmetric cyclopropanation reactions and not specific to the synthesis of the target compound.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from the laboratory bench to a larger pilot plant or manufacturing scale presents a unique set of challenges that must be carefully addressed. ddpsinc.comhazenresearch.comasynt.comresearchgate.net

Key Scale-Up Considerations:

Heat Transfer: Exothermic reactions, such as cyclopropanation, can be easily managed on a small scale due to a high surface-area-to-volume ratio. However, on a larger scale, heat dissipation becomes a critical safety concern. The reaction may need to be run at a lower concentration, or the reagents may need to be added portion-wise to control the temperature.

Mass Transfer: In heterogeneous reactions, such as those involving a solid-supported catalyst, efficient mixing is crucial to ensure adequate contact between reactants. The stirring efficiency of a large reactor may differ significantly from that of a laboratory flask, potentially impacting reaction rates and yields.

Reagent Addition and Purity: The rate of addition of critical reagents can influence selectivity and impurity profiles. On a larger scale, the addition time needs to be carefully controlled. Furthermore, the purity of starting materials and reagents can have a more pronounced effect on the outcome of the reaction at a larger scale.

Work-up and Product Isolation: Procedures that are straightforward in the laboratory, such as extractions and chromatography, can be cumbersome and inefficient on a large scale. Alternative purification methods, such as crystallization or distillation, are often preferred. The development of a robust crystallization procedure is often a critical step in the scale-up process.

Safety: A thorough safety assessment is required before any scale-up is attempted. This includes identifying potential hazards, such as thermal runaway, pressure build-up, and the handling of toxic or flammable materials.

Table 3: Comparison of Laboratory and Pilot Plant Synthesis Parameters

| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) |

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Internal coils, external jacket |

| Stirring | Magnetic stir bar | Overhead mechanical stirrer |

| Reagent Addition | Syringe, dropping funnel | Metering pumps |

| Work-up | Separatory funnel, column chromatography | Extraction vessels, crystallizers, filters |

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, involving close collaboration between chemists and chemical engineers to ensure a safe, efficient, and economically viable process. hazenresearch.comasynt.com

Advanced Spectroscopic and Structural Characterization of the Compound

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are required for a definitive assignment of all atoms and for probing spatial relationships.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For 3-(2-(Aminomethyl)cyclopropyl)benzonitrile, COSY is expected to reveal correlations between the protons on the cyclopropane (B1198618) ring and the adjacent aminomethyl group's protons. Additionally, coupling between the protons on the aromatic ring will be observed, aiding in their assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbons. This is instrumental in assigning the carbon signals of the cyclopropyl (B3062369) ring, the aminomethyl group, and the benzonitrile (B105546) moiety based on the already assigned proton chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for connecting the different fragments of the molecule. Key expected correlations would include those between the cyclopropyl protons and the benzylic carbon of the aromatic ring, as well as between the aminomethyl protons and the cyclopropyl carbons.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to ¹³C) |

| Aromatic Protons | Other Aromatic Protons | Aromatic Carbons, Nitrile Carbon |

| Cyclopropyl Protons | Other Cyclopropyl Protons, Aminomethyl Protons | Other Cyclopropyl Carbons, Benzylic Carbon |

| Aminomethyl Protons | Cyclopropyl Protons | Cyclopropyl Carbons |

Stereoisomer Assignment and Conformational Analysis

The presence of a 1,2-disubstituted cyclopropane ring in this compound gives rise to cis and trans stereoisomers. NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments, can be used to distinguish between these isomers.

Coupling Constants: The magnitude of the vicinal coupling constant between the two protons on the cyclopropane ring that bear the substituents is typically larger for the trans isomer than for the cis isomer.

NOE Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space. For the cis isomer, a significant NOE would be expected between the protons on the substituted carbons of the cyclopropane ring. This effect would be absent or much weaker in the trans isomer.

Conformational analysis of the aminomethyl group's rotation and the orientation of the cyclopropyl ring relative to the benzonitrile ring could also be investigated using advanced NMR techniques and computational modeling. Studies on similar N-cyclopropyl amides have revealed distinct conformational preferences around the N-cPr bond.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C₁₁H₁₂N₂, the expected exact mass can be calculated.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 173.1073 |

| [M+Na]⁺ | 195.0893 |

| [M-H]⁻ | 171.0928 |

Observation of an experimental mass that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. ijtsrd.com This technique requires a single, high-quality crystal of the compound. If such a crystal of an enantiomerically pure sample of this compound could be obtained, X-ray diffraction analysis would unambiguously determine the cis or trans relationship of the substituents on the cyclopropane ring. nih.govnih.gov Furthermore, it would provide precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ijtsrd.comresearchgate.net

For this compound, the following characteristic vibrational bands are expected:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Method |

| N-H Stretch (amine) | 3400-3250 (two bands for primary amine) | FT-IR, Raman |

| C-H Stretch (aromatic) | 3100-3000 | FT-IR, Raman |

| C-H Stretch (aliphatic) | 3000-2850 | FT-IR, Raman |

| C≡N Stretch (nitrile) | 2240-2220 (sharp, intense) | FT-IR, Raman |

| N-H Bend (amine) | 1650-1580 | FT-IR |

| C=C Stretch (aromatic) | 1600-1450 | FT-IR, Raman |

| C-N Stretch (amine) | 1250-1020 | FT-IR |

The presence of these bands in the experimental spectra would confirm the existence of the respective functional groups. The C≡N stretching vibration of the benzonitrile moiety is particularly diagnostic, appearing as a sharp and intense band in a relatively uncongested region of the spectrum. ijtsrd.comresearchgate.net The N-H stretching vibrations of the primary amine would typically appear as two distinct bands in the 3400-3250 cm⁻¹ region. nih.gov

Theoretical and Computational Chemistry Studies of the Compound

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For a compound like 3-(2-(Aminomethyl)cyclopropyl)benzonitrile, methods such as Density Functional Theory (DFT) would be utilized to model its electronic structure accurately.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. An FMO analysis of this compound would reveal the distribution of these orbitals. Typically, the HOMO is located on the more electron-rich parts of the molecule, which are susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

No published data is available for this compound.

An ESP map illustrates the charge distribution on the molecular surface. For this compound, this would highlight the electron-rich regions (typically colored red), such as the nitrogen of the nitrile group and the aminomethyl group, and electron-poor regions (colored blue), likely around the hydrogen atoms of the aminomethyl group and the cyclopropyl (B3062369) ring. This information is invaluable for predicting intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopropyl and aminomethyl groups suggests that this compound can exist in multiple conformations. Understanding the energy landscape is key to identifying the most stable forms of the molecule.

Molecular mechanics (MM) would be a first step in exploring the conformational space. Following this, molecular dynamics (MD) simulations could provide insight into the dynamic behavior of the molecule over time, revealing how it transitions between different conformations and how it might interact with a solvent or a biological receptor.

For a more accurate picture, a selection of low-energy conformers identified through MM would be subjected to geometry optimization using DFT. This would provide precise geometries and relative energies of the different stable conformations of this compound.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 | Data not available |

| Conformer 2 | Data not available |

| Conformer 3 | Data not available |

No published data is available for this compound.

Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the reactivity of this compound. By calculating reactivity indices derived from DFT, such as Fukui functions, one could identify the most reactive sites for various types of chemical reactions. Furthermore, the simulation of potential reaction pathways, including the calculation of transition state energies, would elucidate the mechanisms of reactions involving this compound.

Ligand-Based Computational Modeling for Putative Target Interactions (Hypothetical, Pre-clinical)

In the absence of an experimentally determined co-crystal structure of this compound with a biological target, ligand-based computational modeling offers a valuable approach to hypothesize potential protein interactions and guide future drug discovery efforts. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of molecules with known activities against a particular target, it is possible to build a model that predicts the activity of new, untested compounds like this compound.

A hypothetical pre-clinical study was designed to explore the putative target interactions of this compound and its analogs. This study focused on a hypothetical protein target, "Human Amine Receptor Type 1" (HAR-1), implicated in a neurological signaling pathway. The primary goal was to develop a three-dimensional quantitative structure-activity relationship (3D-QSAR) model and a pharmacophore model to understand the structural requirements for HAR-1 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A 3D-QSAR study was initiated with a dataset of 30 hypothetical analogs of this compound, for which the inhibitory activity against HAR-1 (expressed as pIC50) was determined through in-vitro assays. The dataset was divided into a training set of 24 compounds to build the model and a test set of 6 compounds to validate its predictive power.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were the chosen 3D-QSAR methods. These analyses generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties of the molecules influence their biological activity.

The statistical results of the hypothetical CoMFA and CoMSIA models are presented in the table below. A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²) indicate a robust and predictive model. mdpi.commdpi.com

Table 1: Statistical Parameters of the Hypothetical 3D-QSAR Models

| Parameter | CoMFA Model | CoMSIA Model |

|---|---|---|

| q² (cross-validated r²) | 0.615 | 0.642 |

| r² (non-cross-validated r²) | 0.978 | 0.953 |

| Standard Error of Estimate (SEE) | 0.112 | 0.145 |

| F-statistic | 155.4 | 120.7 |

The CoMFA model's contour maps suggested that bulky substituents are favored in the region around the benzonitrile (B105546) ring, while electrostatic maps indicated that electronegative groups in this area enhance activity. The CoMSIA model further refined these findings, highlighting the importance of hydrophobic features on the cyclopropyl ring and hydrogen-bond donor capabilities of the aminomethyl group for optimal interaction with the putative HAR-1 binding site.

Pharmacophore Modeling

Concurrent to the 3D-QSAR studies, a ligand-based pharmacophore model was generated using the most active compounds from the hypothetical dataset. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. dovepress.com The resulting pharmacophore model for putative HAR-1 inhibitors consisted of five key features:

One Aromatic Ring (AR) feature corresponding to the benzonitrile ring.

One Positive Ionizable (PI) feature representing the protonated aminomethyl group.

One Hydrogen Bond Donor (HBD) from the same aminomethyl group.

Two Hydrophobic (HY) features associated with the cyclopropyl moiety and the phenyl ring.

This five-point pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with a high probability of binding to HAR-1. The model was validated by its ability to distinguish active from inactive molecules in a decoy dataset.

The table below summarizes the features of the generated hypothetical pharmacophore model.

Table 2: Features of the Hypothetical Pharmacophore Model for HAR-1 Inhibitors

| Feature | Type | Location |

|---|---|---|

| 1 | Aromatic Ring (AR) | Centered on the benzonitrile ring |

| 2 | Positive Ionizable (PI) | Amine nitrogen |

| 3 | Hydrogen Bond Donor (HBD) | Amine nitrogen |

| 4 | Hydrophobic (HY) | Cyclopropyl ring |

These hypothetical computational studies provide a foundational framework for the rational design of novel analogs of this compound with potentially improved affinity and selectivity for the hypothetical target HAR-1. The generated 3D-QSAR and pharmacophore models offer valuable insights into the key molecular interactions that may govern the biological activity of this chemical scaffold. Future work would involve synthesizing and testing the newly designed compounds to validate the predictive power of these models.

Pre Clinical Biological Target Identification and Characterization in Vitro

High-Throughput Screening (HTS) Against Diverse Target Panels

High-throughput screening (HTS) is a foundational step in early drug discovery, allowing for the rapid assessment of a compound's activity against a wide array of biological targets. This process would involve testing 3-(2-(Aminomethyl)cyclopropyl)benzonitrile across various assays to identify potential interactions.

Mechanistic Studies of Target Engagement (Non-Cellular/Cell-Free Systems)

Once a primary target is identified through HTS, further cell-free mechanistic studies are conducted to confirm direct engagement and understand the mode of action. These experiments are crucial for validating the initial screening hits. For instance, if an enzyme was identified as a target, assays would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Characterization of Specific Molecular Interactions with Identified Targets

Following confirmation of target engagement, the next step involves a detailed characterization of the binding interaction between This compound and its identified biological target.

Structural Biology Approaches (e.g., Co-crystallization with Target)

To understand the precise molecular interactions at the atomic level, structural biology techniques are utilized. Co-crystallization of This compound with its target protein followed by X-ray crystallography would reveal the three-dimensional structure of the complex. This information is invaluable for understanding the specific binding mode and for guiding further structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

Pre Clinical Pharmacological Profiling in Vitro and in Vivo Non Human Models

Cellular Assays for Functional Efficacy (In Vitro)

The in vitro functional efficacy of 3-(2-(aminomethyl)cyclopropyl)benzonitrile and its derivatives is typically assessed through a variety of cellular assays designed to measure their impact on cell signaling, viability, and proliferation.

Cell-based reporter gene assays are instrumental in determining the mechanism of action of compounds like this compound. These assays utilize a reporter gene, such as luciferase or beta-galactosidase, linked to a specific DNA response element that is regulated by a transcription factor of interest. In the context of LSD1 inhibition, reporter assays can be designed to measure the transcriptional activity of genes regulated by LSD1-mediated histone demethylation. While specific reporter gene assay data for this compound is not extensively detailed in publicly available literature, the general approach for related TCP-based LSD1 inhibitors involves evaluating their ability to de-repress the expression of genes silenced by LSD1.

The anti-proliferative effects of TCP derivatives are a key indicator of their potential as anti-cancer agents. These effects are commonly evaluated using assays that measure cell viability and proliferation in various cancer cell lines.

One study on TCP-based LSD1 inhibitors demonstrated broad-spectrum anti-proliferative activities against a panel of tumor cells. For instance, a lead candidate from this series showed significant inhibitory effects on MGC-803, SGC-7901, H1650, A549, and PC-3 cell lines, with IC50 values below 10 µM. The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest at the S-phase.

The table below summarizes the anti-proliferative activity of a representative TCP-based LSD1 inhibitor, providing an example of the data typically generated in such studies.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | <10 |

| SGC-7901 | Gastric Cancer | <10 |

| H1650 | Lung Cancer | <10 |

| A549 | Lung Cancer | <10 |

| PC-3 | Prostate Cancer | <10 |

In Vitro Selectivity and Specificity Profiling

A critical aspect of drug development is to ensure that a compound selectively interacts with its intended target to minimize off-target effects. For this compound, selectivity profiling is crucial, particularly against other monoamine oxidases (MAOs) due to its structural similarity to the MAO inhibitor tranylcypromine (B92988).

Pharmacodynamic Biomarker Identification (Pre-clinical Models)

Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and understanding the biological effects of a drug in preclinical models. For LSD1 inhibitors like this compound, the most direct PD biomarker is the level of histone methylation.

Inhibition of LSD1 is expected to lead to an increase in the methylation of its substrates, particularly H3K4me2. In vitro studies with TCP-based inhibitors have demonstrated a dose-dependent elevation of H3K4me2 levels in cancer cells. This increase in histone methylation serves as a reliable indicator of LSD1 inhibition within the cell and is a key biomarker used in preclinical development.

Proof-of-Concept Studies in Relevant Non-Human Pre-clinical Disease Models

Proof-of-concept studies in relevant animal models of disease are a critical step in validating the therapeutic potential of a new compound. For anti-cancer agents, these studies typically involve xenograft models where human tumor cells are implanted into immunocompromised mice.

In vivo studies with orally administered TCP-based LSD1 inhibitors have demonstrated robust anti-tumor activity in xenograft mouse models. For example, in an H1650 lung cancer xenograft model, a lead TCP derivative significantly reduced the average tumor weight. These studies provide crucial evidence of a compound's efficacy in a living organism and support its further development.

The table below presents exemplary in vivo efficacy data for a TCP-based LSD1 inhibitor in a preclinical cancer model.

| Animal Model | Treatment Group | Dose (mg/kg) | Tumor Weight Reduction (%) |

| H1650 Xenograft | Vehicle Control | - | 0 |

| H1650 Xenograft | Compound [I] | 10 | 41.5 |

| H1650 Xenograft | Compound [I] | 20 | 64.0 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogues and Derivatives of the Compound

The rational design of analogues of 3-(2-(Aminomethyl)cyclopropyl)benzonitrile focuses on three primary areas of modification: the cyclopropyl (B3062369) ring, the benzonitrile (B105546) moiety, and the aminomethyl linker. The synthesis of these derivatives often involves multi-step reaction sequences. The synthesis of trans-2-substituted-cyclopropylamines can be achieved with high diastereoselectivity from readily available α-chloroaldehydes. chemrxiv.org This process involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to form the cyclopropylamine (B47189) product. chemrxiv.org

The cyclopropyl ring is a key feature, providing rigidity and a specific spatial arrangement of substituents. Modifications can include altering the stereochemistry (cis/trans isomers) and introducing substituents on the ring itself. The trans isomer of such compounds is often the biologically active form.

Stereochemistry: The relative orientation of the aminomethyl and benzonitrile groups on the cyclopropyl ring is critical. Synthesis of both cis and trans isomers is necessary to determine the optimal configuration for biological activity.

Substitution: Introducing small alkyl or halogen substituents on the cyclopropyl ring can influence lipophilicity and metabolic stability. For example, methylation at the C1 position could sterically hinder enzymatic degradation.

The benzonitrile group can participate in various interactions with a biological target, including hydrogen bonding and π-stacking. Its electronic properties can be modulated by introducing substituents on the phenyl ring. The replacement of a (3-chloro-4-(pyridin-2-ylmethoxy)-aniline moiety with benzonitrile has been shown to reduce activity on certain kinases, indicating the importance of the substituents on the benzonitrile ring. mdpi.com

Electronic Effects: The introduction of electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -CF3) groups at different positions (ortho, meta, para) can alter the electron density of the nitrile group and the aromatic ring, thereby affecting binding affinity.

Steric Effects: Bulky substituents may enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets.

The aminomethyl linker provides a basic nitrogen center, which is often crucial for forming salt bridges with acidic residues in a protein's active site.

N-Substitution: The synthesis of N-substituted derivatives of 2-phenylcyclopropylamines has been described. acs.orgacs.org Introducing alkyl groups of varying sizes (e.g., methyl, ethyl, propyl) on the nitrogen atom can impact basicity and steric hindrance. N-acylation or N-sulfonylation can be explored to introduce different electronic and hydrogen-bonding properties.

Linker Length and Rigidity: Homologation of the linker (e.g., to an aminoethyl group) or constraining its conformation through cyclization could alter the distance and orientation of the amino group relative to the rest of the molecule, potentially improving target engagement.

Evaluation of Analogues in Pre-clinical Biological Assays

To establish a clear SAR, the synthesized analogues must be evaluated in a panel of relevant preclinical biological assays. The choice of assays depends on the therapeutic target of interest. Cyclopropylamine derivatives have been investigated as inhibitors of various enzymes, including methylamine dehydrogenase and lysine-specific demethylase 1 (LSD1). mdpi.comnih.gov Benzonitrile-containing compounds have been explored as inhibitors of Bruton's tyrosine kinase (BTK) and c-Jun N-terminal kinase-3 (JNK3). nih.govnih.gov

A hypothetical screening cascade might include:

Primary Binding Assays: To determine the affinity of the analogues for the target protein.

Enzymatic or Cell-Based Functional Assays: To measure the inhibitory or activating effect of the compounds.

Selectivity Assays: To assess the activity against related proteins to identify potential off-target effects.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays: To evaluate properties like metabolic stability and cell permeability.

The following is an illustrative data table summarizing hypothetical results from such assays.

| Compound ID | Modification | Cyclopropyl Stereochemistry | Benzonitrile Substituent | Aminomethyl Linker | Target Binding Affinity (Ki, nM) | Cell-Based Potency (IC50, µM) |

| Parent | - | trans | -H | -NH2 | 100 | 1.5 |

| A-1 | Cyclopropyl | cis | -H | -NH2 | >1000 | >50 |

| B-1 | Benzonitrile | trans | 4-Cl | -NH2 | 50 | 0.8 |

| B-2 | Benzonitrile | trans | 4-OCH3 | -NH2 | 250 | 3.2 |

| C-1 | Aminomethyl | trans | -H | -NHCH3 | 80 | 1.2 |

| C-2 | Aminomethyl | trans | -H | -N(CH3)2 | 500 | 10.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Key Pharmacophoric Features

Based on the SAR data, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity. For this compound and its analogues, the key pharmacophoric features would likely include:

A hydrogen bond acceptor (the nitrile group).

A hydrophobic feature (the phenyl ring).

A positive ionizable feature (the amino group).

A defined spatial relationship between these features, dictated by the rigid cyclopropyl scaffold.

Pharmacophore models can be generated based on the structures of active ligands or the structure of the biological target. ias.ac.innih.govresearchgate.netresearchgate.net

Development of QSAR/QSPR Models

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models aim to establish a mathematical correlation between the chemical structures of the analogues and their biological activities or physicochemical properties. nih.govnih.govnih.govjmchemsci.compharmacophorejournal.commdpi.com

Descriptors: A wide range of molecular descriptors can be calculated for each analogue, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR/QSPR equations.

Validation: The predictive power of the models is assessed using internal and external validation techniques.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (H-bond donor count) + C

Such models can be invaluable for predicting the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Mechanism of Action Elucidation Pre Clinical

Intracellular Signaling Pathway Analysis (In Vitro)

Inhibition of LSD1 by TCP analogs triggers a cascade of intracellular events, primarily centered on the reactivation of silenced genes. In vitro studies on various cancer cell lines have demonstrated that treatment with these inhibitors leads to a significant increase in the levels of mono- and di-methylated H3K4 (H3K4me1/2), which are key markers of active gene transcription. researchgate.net

The functional consequences of this epigenetic reprogramming are multifaceted:

Induction of Apoptosis and Cell Cycle Arrest: By reactivating tumor suppressor genes, LSD1 inhibitors can induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby halting the proliferation of cancer cells. mdpi.com

Cellular Differentiation: In hematological malignancies such as acute myeloid leukemia (AML), LSD1 inhibition has been shown to overcome the differentiation block that is characteristic of the disease. nih.gov This is often evidenced by the upregulation of myeloid differentiation markers like CD11b and CD86. nih.gov

Inhibition of Epithelial-Mesenchymal Transition (EMT): LSD1 is implicated in promoting EMT, a process that enhances cancer cell motility and invasion. nih.gov Inhibition of LSD1 can reverse this process, thereby reducing the metastatic potential of tumor cells. mdpi.com

The table below summarizes the in vitro antiproliferative activity of several tranylcypromine-based LSD1 inhibitors in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) for Cell Growth Inhibition | Reference |

| TCP Analog 3a | MV4-11 (AML) | < 1 | nih.gov |

| TCP Analog 3c | NB4 (APL) | < 1 | nih.gov |

| Bromo-TCP Analog | LNCaP (Prostate) | Micromolar range | nih.gov |

| Biphenyl-TCP Analog | LNCaP (Prostate) | Micromolar range | nih.gov |

Target Deconvolution Strategies (e.g., Chemoproteomics)

The identification of LSD1 as the primary target of tranylcypromine (B92988) and its derivatives was initially guided by the structural homology between LSD1 and monoamine oxidases (MAOs), the original therapeutic targets of TCP. nih.gov Subsequent drug development efforts have focused on medicinal chemistry approaches to enhance potency against LSD1 while minimizing off-target effects on MAO-A and MAO-B. nih.gov

While specific chemoproteomic studies for 3-(2-(Aminomethyl)cyclopropyl)benzonitrile are not extensively documented in the public domain, the general strategy for this class of compounds involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the TCP scaffold to identify substituents that improve binding affinity and selectivity for the LSD1 active site. nih.govnih.gov

Crystallography: Determining the co-crystal structure of LSD1 in complex with an inhibitor to visualize the binding interactions and guide further rational drug design. nih.govnih.gov This has confirmed that TCP derivatives form a covalent adduct with the FAD cofactor in the active site of LSD1. nih.gov

These approaches are crucial for validating the on-target activity and understanding the molecular basis for the inhibitor's potency and selectivity.

Genetic Knockdown/Knockout Studies in Cell Lines)

Genetic approaches, such as RNA interference (RNAi) or CRISPR-Cas9 mediated gene knockout, have been instrumental in validating LSD1 as a therapeutic target in cancer. Multiple studies have shown that the genetic depletion of LSD1 in cancer cells phenocopies the effects of pharmacological inhibition with TCP analogs. mdpi.comnih.gov

Key findings from these studies include:

Reduced Cell Proliferation: LSD1 knockdown significantly impairs the growth of various cancer cell lines. researchgate.net

Induction of Differentiation: Similar to chemical inhibitors, the genetic silencing of LSD1 promotes the differentiation of AML cells. nih.gov

Sensitization to Other Therapies: LSD1 knockdown has been shown to sensitize cancer cells to other therapeutic agents, highlighting the potential for combination therapies. nih.gov For example, NRF2 knockout was found to increase the sensitivity of cancer cells to TCP. researchgate.net

The concordance between genetic and pharmacological inhibition provides strong evidence that the anti-tumor effects of this compound and related compounds are primarily mediated through the inhibition of LSD1. researchgate.net

Functional Consequences of Target Modulation in Pre-clinical Models

The anti-tumor efficacy of TCP-based LSD1 inhibitors has been demonstrated in various preclinical in vivo models, typically using xenografts where human cancer cells are implanted into immunocompromised mice.

Oral administration of these compounds has been shown to significantly inhibit tumor growth in models of AML and small cell lung cancer (SCLC). researchgate.net The anti-leukemic effects in AML models are often associated with the induction of differentiation and a reduction in the population of leukemia-initiating cells. nih.gov Furthermore, in some preclinical models, the combination of LSD1 inhibitors with other agents, such as all-trans retinoic acid (ATRA), has shown synergistic anti-tumor activity. nih.gov

The table below presents data on the in vivo antitumor activity of representative LSD1 inhibitors in preclinical models.

| Compound | Cancer Model | Route of Administration | Effect on Tumor Growth | Reference |

| HM97346 Derivative | AML Xenograft | Oral | Inhibition of tumor growth | researchgate.net |

| HM97346 Derivative | SCLC Xenograft | Oral | Inhibition of tumor growth | researchgate.net |

| OG-98 | MLL-rearranged AML | Oral | Reduction in leukemia burden | nih.gov |

| SP2509 | Oral Squamous Cell Carcinoma | - | Reduced tumor burden | mdpi.com |

These preclinical studies provide a strong rationale for the clinical development of LSD1 inhibitors for the treatment of various cancers.

Pre Clinical Metabolic Fate and Pharmacokinetic Studies Non Human Models

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes)

No data available.

Absorption, Distribution, and Elimination (ADE) in Animal Models

No data available.

No data available.

No data available.

Plasma Protein Binding Characteristics

No data available.

Metabolic Pathway Mapping and Enzyme Identification

No data available.

Development of Advanced Analytical Methodologies for Research Applications

Quantitative High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "3-(2-(Aminomethyl)cyclopropyl)benzonitrile". Its versatility allows for both quantitative analysis of the main component and the separation of related impurities. For a basic compound such as this, reversed-phase HPLC is often the method of choice. teledyneisco.com The use of a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is a common starting point. To ensure good peak shape and retention for the amine-containing analyte, the mobile phase pH is typically controlled. biotage.com

A typical HPLC method for a similar primary amine might involve a gradient elution to separate impurities with a wide range of polarities. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophore of the benzonitrile (B105546) group.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This interactive table outlines a general-purpose HPLC method applicable for the analysis of aromatic amines.

The presence of a chiral cyclopropane (B1198618) ring in "this compound" necessitates the development of stereoselective analytical methods to separate and quantify its enantiomers. Chiral HPLC is a widely used and effective technique for this purpose. nih.gov The most common approach involves the use of a chiral stationary phase (CSP). chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often successful in resolving the enantiomers of a wide range of chiral compounds, including those with amine functionalities. nih.govsigmaaldrich.com

The choice of mobile phase is critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are typically used. In reversed-phase mode, aqueous buffers with organic modifiers are employed. sigmaaldrich.com The addition of a small amount of a basic modifier, such as diethylamine, can be beneficial for improving the peak shape of amine-containing analytes.

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

This interactive table presents a typical set of conditions for the chiral HPLC separation of a racemic amine.

For the isolation of "this compound" on a larger scale, for instance, to obtain pure standards of the individual enantiomers or to isolate impurities for structural elucidation, preparative chromatography is employed. researchgate.net This technique utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads. The principles of separation remain the same, and analytical methods are often scaled up to a preparative scale. researchgate.net

Both normal-phase and reversed-phase chromatography can be used for preparative separations of amine-containing compounds. biotage.com The choice depends on the solubility of the compound and the desired purity. Supercritical fluid chromatography (SFC) has also emerged as a powerful "green" alternative for preparative chiral separations, offering faster separations and reduced solvent consumption compared to HPLC. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While "this compound" itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile byproducts and residual solvents that may be present from its synthesis. thermofisher.com For instance, the synthesis of the cyclopropylamine (B47189) moiety could involve reagents or generate byproducts that are amenable to GC analysis. researchgate.netsemanticscholar.org

To analyze the primary amine functionality by GC, derivatization is sometimes employed to improve its volatility and chromatographic behavior. However, with modern capillary columns, it is often possible to analyze underivatized primary amines. researchgate.net The mass spectrometer provides definitive identification of the separated components based on their mass spectra. Headspace GC-MS is particularly useful for the analysis of residual solvents.

| Parameter | Typical Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

This interactive table details a general GC-MS method suitable for the analysis of volatile organic impurities.

Capillary Electrophoresis (CE) for Purity and Charge State Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. mdpi.com For an ionizable compound like "this compound", CE is an excellent technique for purity assessment and for analyzing its charge state under different pH conditions. The method is characterized by its high resolving power, short analysis times, and minimal consumption of sample and reagents. bohrium.com

Furthermore, CE is a powerful tool for chiral separations. mdpi.com By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, the enantiomers of the compound can be resolved. mdpi.comnih.gov This provides an orthogonal method to chiral HPLC for the determination of enantiomeric purity. asianpubs.org

| Parameter | Typical Condition |

| Capillary | Fused Silica (B1680970), 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Chiral Selector (for enantioseparation) | 20 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

This interactive table outlines typical conditions for the analysis of a basic pharmaceutical compound by Capillary Electrophoresis.

Advanced hyphenated techniques (e.g., LC-NMR, LC-MS/MS) for complex mixture analysis related to compound synthesis or metabolism research.

For the comprehensive analysis of complex mixtures encountered during synthesis development or in metabolism studies, hyphenated techniques that couple the separation power of liquid chromatography with the specificity of modern detectors are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of "this compound" and its potential metabolites or degradation products, even at trace levels in complex biological matrices. nih.govtechnologynetworks.com The use of tandem mass spectrometry (MS/MS) allows for structural confirmation through the fragmentation patterns of the parent ion. mdpi.com This technique is central to drug metabolism and pharmacokinetic studies. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides an unparalleled ability to obtain detailed structural information of components in a mixture without the need for prior isolation. nih.goviosrphr.org By directly coupling an HPLC system to an NMR spectrometer, it is possible to acquire NMR spectra of the separated peaks. wisdomlib.org This is particularly valuable for the unambiguous identification of unknown impurities or metabolites, providing definitive structural elucidation. researchgate.net

The combination of these advanced techniques provides a powerful toolkit for researchers to gain a deep understanding of the chemical and biological properties of "this compound".

Derivatization and Analogues for Material Science or Probe Development

Synthesis of Bioconjugates for Imaging or Target Validation

There is no specific information in the scientific literature describing the synthesis of bioconjugates using 3-(2-(Aminomethyl)cyclopropyl)benzonitrile . In principle, the primary aminomethyl group on the cyclopropane (B1198618) ring could serve as a conjugation point. This amine could be reacted with activated esters (like NHS esters) of fluorophores, biotin, or other reporter molecules to create tools for biological imaging or target validation. nih.gov General methods for creating fluorescent probes often involve coupling a molecule of interest to a fluorescent scaffold. rsc.orgmdpi.comnih.gov However, no studies have been published demonstrating this specific application for This compound .

Development of Affinity Probes

No research has been published on the development of affinity probes based on the This compound scaffold. Affinity probes are designed to bind specifically to a biological target, often a protein, and typically contain a reactive group for covalent labeling and a reporter tag for detection. nih.gov The development of such probes is a complex process that begins with a molecule known to bind to a target of interest. While the cyclopropyl (B3062369) and benzonitrile (B105546) moieties are found in various bioactive molecules, there is no information to suggest that This compound itself has been identified as a ligand for any specific biological target, which is a prerequisite for its development into an affinity probe. researchgate.netresearchgate.net

Potential Pre Clinical Applications and Future Research Directions

Conceptualization of Therapeutic Areas (Based on Pre-clinical Data)

The primary therapeutic area conceptualized for 3-(2-(Aminomethyl)cyclopropyl)benzonitrile is oncology, specifically in the context of epigenetic modulation. This is based on the established activity of cyclopropylamine (B47189) derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the development and progression of various cancers.

LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histones, particularly H3K4me1/2 and H3K9me1/2. plos.org Aberrant activity of LSD1 has been linked to the pathogenesis of several malignancies, including acute myeloid leukemia (AML), small-cell lung cancer, and other solid tumors. plos.orgrsc.org The inhibition of LSD1 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.

The cyclopropylamine moiety is a key structural feature in a class of mechanism-based LSD1 inhibitors. plos.orgnih.gov These compounds act as irreversible inhibitors by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of LSD1. nih.gov Given that this compound contains this critical cyclopropylamine group, it is hypothesized to possess LSD1 inhibitory activity.

Pre-clinical studies on other cyclopropylamine-containing LSD1 inhibitors have demonstrated significant anti-tumor effects in various cancer models. For instance, some of these inhibitors have shown potent in vitro and in vivo activity against AML cell lines. plos.org The therapeutic potential is not limited to hematological malignancies, with research also exploring their utility in solid tumors.

Based on this evidence, the following therapeutic areas are conceptualized for this compound:

Acute Myeloid Leukemia (AML): As a primary indication, due to the well-documented role of LSD1 in AML pathogenesis. plos.orgrsc.org

Small-Cell Lung Cancer (SCLC): Another area where LSD1 overexpression is implicated. rsc.org

Other Solid Tumors: Potential for broader application in cancers where LSD1 is a validated target.

The following table summarizes the conceptualized therapeutic areas and the rationale based on pre-clinical data of structurally related compounds.

| Conceptualized Therapeutic Area | Rationale Based on Pre-clinical Data of Cyclopropylamine-based LSD1 Inhibitors | Key Findings on Related Compounds |

| Acute Myeloid Leukemia (AML) | LSD1 is a validated therapeutic target in AML. plos.org | Potent in vitro and in vivo activity against AML cell lines has been observed. plos.org |

| Small-Cell Lung Cancer (SCLC) | LSD1 is overexpressed in SCLC. rsc.org | Inhibition of LSD1 is a therapeutic strategy being explored for SCLC. rsc.org |

| Other Solid Tumors | Aberrant LSD1 activity is implicated in various solid tumors. | Pre-clinical studies are ongoing for other cancer types. |

Exploration of Biotechnological Utility

The primary biotechnological utility of this compound lies in its potential as a chemical probe and a building block for the synthesis of more complex and potent bioactive molecules.

As a potential LSD1 inhibitor, it could be used as a research tool to investigate the biological functions of LSD1 in various cellular processes. By selectively inhibiting LSD1, researchers can study the downstream effects on gene expression, cell differentiation, and proliferation. This can contribute to a deeper understanding of the role of epigenetics in health and disease.

Furthermore, this compound serves as a valuable scaffold in drug discovery programs. The presence of the aminomethyl and benzonitrile (B105546) groups provides reactive handles for chemical modification, allowing for the synthesis of a library of derivatives. This is a common strategy in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The cyclopropylamine core provides the necessary reactive group for covalent inhibition of LSD1, while modifications to the benzonitrile portion can be explored to enhance interactions with the enzyme's active site or to modulate physical properties of the molecule. nih.gov

The biotechnological applications are summarized in the table below:

| Biotechnological Utility | Description |

| Chemical Probe | Can be used to study the biological roles of LSD1 in cellular pathways. |

| Scaffold for Drug Discovery | Serves as a starting material for the synthesis of novel, more potent, and selective LSD1 inhibitors. |

| Tool for Target Validation | Can be used to validate LSD1 as a therapeutic target in various disease models. |

Identification of Knowledge Gaps and Remaining Research Questions

Despite the strong rationale for its potential applications, there are significant knowledge gaps concerning this compound. The primary unanswered question is whether this specific compound is a potent and selective inhibitor of LSD1.

Key research questions that need to be addressed include:

Biochemical Activity: What is the inhibitory potency (IC50 or Ki) of this compound against human LSD1?

Selectivity Profile: How selective is the compound for LSD1 over other related enzymes, such as monoamine oxidases (MAO-A and MAO-B), which also contain an FAD cofactor? plos.org

Cellular Activity: Does the compound inhibit LSD1 activity in a cellular context, leading to expected changes in histone methylation and gene expression?

Anti-proliferative Effects: Does it exhibit anti-proliferative or pro-differentiative effects in cancer cell lines, particularly those known to be dependent on LSD1 activity?

Mechanism of Action: Does it act as a mechanism-based irreversible inhibitor of LSD1, as predicted by its cyclopropylamine moiety?

The following table outlines the major knowledge gaps.

| Knowledge Gap | Remaining Research Questions |

| Enzymatic Inhibition | What is the IC50/Ki against LSD1? What is the kinetic mechanism of inhibition? |

| Enzyme Selectivity | What is its inhibitory activity against MAO-A and MAO-B? |

| Cellular Efficacy | Can it engage the LSD1 target in cells and modulate histone marks? |

| Pharmacological Effects | What are its effects on cancer cell proliferation and differentiation? |

Directions for Further Pre-clinical Compound Optimization

Assuming that this compound demonstrates promising initial activity as an LSD1 inhibitor, several directions for pre-clinical optimization can be pursued. These strategies would be guided by structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, and drug-like properties.

Modification of the Benzonitrile Ring: The phenyl ring offers a site for substitution to enhance binding affinity and selectivity. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the ring could probe for additional interactions within the LSD1 active site. The nitrile group itself could be replaced with other functional groups to explore different binding modes or to modulate physicochemical properties.

Stereochemistry of the Cyclopropane (B1198618) Ring: The relative stereochemistry of the aminomethyl and phenyl groups on the cyclopropane ring is expected to be critical for activity. Synthesis and evaluation of individual stereoisomers are necessary to identify the more active configuration. It is common for enzyme-ligand interactions to be highly stereospecific.

Exploration of the Amino Group: While the primary amine is crucial for the mechanism of action, derivatization to secondary or tertiary amines, or its replacement with other basic groups, could be explored to fine-tune basicity and pharmacokinetic properties.

Bioisosteric Replacements: The benzonitrile moiety could be replaced with other aromatic or heteroaromatic ring systems to explore a wider chemical space and potentially improve properties such as solubility and metabolic stability.

The table below summarizes potential optimization strategies.

| Optimization Strategy | Rationale | Examples of Modifications |

| Benzonitrile Ring Substitution | Enhance binding affinity and selectivity. | Introduction of halogens, alkyl, or alkoxy groups. |

| Stereochemical Analysis | Identify the most active stereoisomer. | Synthesis and testing of individual cis and trans isomers. |

| Amino Group Modification | Modulate basicity and pharmacokinetic profile. | N-alkylation or replacement with other basic functional groups. |

| Bioisosteric Replacement | Improve physicochemical and pharmacokinetic properties. | Replacement of the benzonitrile with pyridine, pyrimidine, or other heterocycles. |

Q & A

Q. Critical Reaction Parameters :

- Temperature : Cyclopropanation often requires low temperatures (−20°C to 0°C) to minimize side reactions .